Versicolorin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H9O7- |

|---|---|

Molecular Weight |

337.3 g/mol |

IUPAC Name |

(4S,8R)-16,18-dihydroxy-13,20-dioxo-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-2-olate |

InChI |

InChI=1S/C18H10O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h1-5,7,18-20,23H/p-1/t7-,18+/m0/s1 |

InChI Key |

SJNDYXPJRUTLNW-ULCDLSAGSA-M |

Isomeric SMILES |

C1=CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3[O-])C(=O)C5=C(C4=O)C=C(C=C5O)O |

Canonical SMILES |

C1=COC2C1C3=C(O2)C=C4C(=C3[O-])C(=O)C5=C(C4=O)C=C(C=C5O)O |

Synonyms |

versicolorin versicolorins |

Origin of Product |

United States |

Foundational & Exploratory

Versicolorin A: A Technical Guide for Researchers

Abstract

Versicolorin A is a mycotoxin and a key intermediate in the biosynthesis of aflatoxin B1, one of the most potent naturally occurring carcinogens.[1][2] Produced by several species of the Aspergillus genus, this compound A is gaining attention not only as an indicator of potential aflatoxin contamination but also for its own intrinsic toxicity.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound A, with a focus on its genotoxic and cytotoxic effects. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their study of this important fungal metabolite.

Chemical Structure and Physicochemical Properties

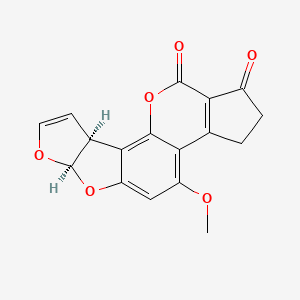

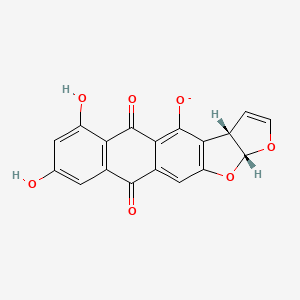

This compound A is an organic heteropentacyclic compound.[4] Its core structure is a 3a,12a-dihydroanthra[2,3-b]furo[3,2-d]furan-5,10-dione with three hydroxy substituents at positions 4, 6, and 8.[4]

| Property | Value | Reference |

| CAS Number | 6807-96-1 | [4] |

| Molecular Formula | C₁₈H₁₀O₇ | [4] |

| Molecular Weight | 338.27 g/mol | [4] |

| IUPAC Name | (4S,8R)-2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.0³,¹⁰.0⁴,⁸.0¹⁴,¹⁹]icosa-1,3(10),5,11,14(19),15,17-heptaene-13,20-dione | [4] |

| SMILES | C1=CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O | [4] |

| Appearance | Yellowish solid | - |

| Solubility | Soluble in DMSO | - |

Biological Activity and Toxicology

This compound A exhibits significant biological activity, primarily related to its cytotoxicity and genotoxicity. It is considered a carcinogenic agent and an Aspergillus metabolite.[4]

Cytotoxicity

This compound A has been shown to be cytotoxic to various human cell lines. The cytotoxic effects of low doses of this compound A (1-20 µM) were found to be stronger than the same low doses of aflatoxin B1 in both Caco-2 and HCT116 cell lines.[5]

| Cell Line | Assay | IC₅₀ (µM) | Reference |

| A549 (human lung adenocarcinoma) | MTT | 109 ± 3.5 | [6][7] |

Genotoxicity

This compound A is a known genotoxin, capable of inducing DNA damage through various mechanisms. Its genotoxic potential has been demonstrated in multiple assays.[8][9]

-

DNA Strand Breaks: In Caco-2 cells, this compound A induced DNA strand breaks, leading to apoptosis and reduced DNA replication.[5]

-

Micronucleus Formation: Treatment of A549 cells with this compound A resulted in a significant increase in micronucleus formation.[6][10]

-

Point Mutations: The Ames test showed that this compound A induces point mutations, an effect that is dependent on metabolic activation.[8]

-

Chromosomal Damage: this compound A has been shown to induce chromosomal damage in metabolically competent intestinal cells (IPEC-1).[8]

-

γH2AX Assay: The genotoxicity of this compound A has also been confirmed by the γH2AX assay, which detects DNA double-strand breaks.[9]

Mechanism of Action

Recent studies have elucidated a key mechanism behind this compound A's genotoxicity and its interaction with aflatoxin B1. This compound A activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes.[11][12] This activation leads to the significant induction of cytochrome P450 1A1 (CYP1A1) expression.[11][12] The elevated levels of CYP1A1 can then enhance the metabolic activation of co-contaminating aflatoxin B1, leading to increased genotoxicity.[11]

References

- 1. Role of this compound A and its derivatives in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity and mitigation of this compound A, a new fungal mycotoxin | ANR [anr.fr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound A | C18H10O7 | CID 638297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and genotoxicity of versicolorins and 5-methoxysterigmatocystin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mutagenicity and genotoxicity assessment of the emerging mycotoxin this compound A, an Aflatoxin B1 precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genotoxicity of aflatoxins and their precursors in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy this compound A | 6807-96-1 | >98% [smolecule.com]

- 11. This compound A enhances the genotoxicity of aflatoxin B1 in human liver cells by inducing the transactivation of the Ah-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to Versicolorin Biosynthesis in Aspergillus flavus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the versicolorin biosynthesis pathway in Aspergillus flavus, a critical juncture in the production of aflatoxins, potent mycotoxins with significant implications for food safety and human health. Understanding this pathway is paramount for developing targeted strategies to inhibit aflatoxin contamination and for exploring the potential of its intermediates in drug discovery. This document details the enzymatic steps, genetic regulation, and experimental methodologies used to elucidate this complex biochemical cascade.

The this compound Biosynthesis Pathway: A Core Component of Aflatoxin Production

The biosynthesis of this compound is a multi-step enzymatic process that forms a key part of the larger aflatoxin biosynthetic cluster in Aspergillus flavus. Versicolorins, particularly this compound A and B, are anthraquinone pigments that serve as crucial precursors to the highly carcinogenic aflatoxins. The pathway involves a series of oxidation, reduction, and cyclization reactions, catalyzed by a suite of dedicated enzymes encoded by the aflatoxin gene cluster.

The conversion of versiconal to this compound B represents a critical step, involving the closure of the bisfuran ring, a structural feature essential for the mutagenic activity of aflatoxins.[1] This reaction is catalyzed by this compound B synthase, an enzyme that has been a focal point of research in aflatoxin biosynthesis.

Key Enzymatic Conversions

The immediate steps leading to and from this compound are as follows:

-

Versiconal Hemiacetal Acetate (VHA) to Versiconal (VAL): This hydrolysis reaction is catalyzed by an esterase.[2][3]

-

Versiconal (VAL) to this compound B (VER B): This cyclization reaction is a pivotal step catalyzed by this compound B synthase (VBS), encoded by the aflK (vbs) gene.[3][4][5][6][7] This enzyme facilitates the conversion of the racemic versiconal hemiacetal to an optically active product, which is crucial for the stereochemistry of the final aflatoxin molecule.[7][8]

-

This compound B (VER B) to this compound A (VER A): The conversion of the tetrahydrobisfuran ring in VER B to a dihydrobisfuran ring in VER A is catalyzed by a desaturase, likely a cytochrome P450 monooxygenase encoded by the aflL gene.[9][10][11]

-

This compound A (VER A) to Demethylsterigmatocystin (DMST): This complex oxidative rearrangement is a crucial and enigmatic step in the pathway.[12][13] It is thought to involve multiple enzymes, including those encoded by verA (aflN), ver-1 (aflM), ordB (aflX), and hypA (aflY).[10][14][15][16][17][18] The verA gene product appears to be key in forming the xanthone structure of demethylsterigmatocystin.[16][17][18]

Genetic Regulation of the Pathway

The genes encoding the enzymes for this compound and aflatoxin biosynthesis are located within a 70 kb gene cluster.[6][7] The expression of these genes is tightly regulated by transcription factors, primarily AflR and AflS, which are also located within the cluster.[14] Global regulatory proteins such as VeA and LaeA also play a significant role in controlling the expression of the aflatoxin gene cluster, linking secondary metabolism to fungal development.[6] Environmental factors, including light, can also influence the expression of pathway genes. For instance, blue light has been shown to inhibit aflatoxin B1 biosynthesis by downregulating the expression of aflR and aflS.[19]

Quantitative Data on this compound Biosynthesis

While extensive qualitative research exists, quantitative data on the this compound biosynthesis pathway remains relatively sparse in publicly available literature. The following table summarizes conceptual quantitative aspects based on experimental observations.

| Parameter | Observation | Reference |

| Gene Expression | The aflK gene, encoding this compound B synthase, was completely inhibited in A. flavus treated with 3.5% ethanol. | [1] |

| Metabolite Accumulation | Disruption of the verA gene in Aspergillus parasiticus leads to the accumulation of a novel intermediate, HAMA, instead of this compound A. | [16][17][18] |

| Enzyme Activity | AflM from Aspergillus parasiticus catalyzed a 25% conversion of the hydroquinoid form of this compound A to a novel product. | [12][13] |

| Toxicity Comparison | Low doses (1-20 µM) of this compound A exhibited stronger cytotoxic effects on human colon cell lines (Caco-2 and HCT116) than equivalent doses of aflatoxin B1. | [20] |

Experimental Protocols

The study of the this compound biosynthesis pathway employs a range of molecular biology and biochemical techniques. Below are generalized protocols for key experimental procedures cited in the literature.

Gene Disruption and Complementation in Aspergillus flavus

Objective: To investigate the function of a specific gene (e.g., aflK) in the this compound biosynthesis pathway through its deletion and subsequent reintroduction.

Methodology:

-

Construction of Gene Deletion Cassette: A gene replacement cassette is constructed using fusion PCR. This typically involves amplifying the 5' and 3' flanking regions of the target gene and fusing them to a selectable marker gene (e.g., pyrG).

-

Protoplast Preparation: A. flavus spores are germinated in a suitable liquid medium. The resulting mycelia are treated with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) to digest the cell walls and release protoplasts.

-

Transformation: The gene deletion cassette is introduced into the prepared protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

-

Selection of Transformants: Transformed protoplasts are plated on a selective medium that allows only the growth of fungal cells that have successfully integrated the selectable marker.

-

Screening and Verification: Putative deletion mutants are screened by PCR using primers that flank the target gene and primers internal to the selectable marker. Southern blot analysis is then used to confirm the homologous recombination event and the absence of the target gene.

-

Gene Complementation: To confirm that the observed phenotype is due to the gene deletion, the wild-type copy of the gene is reintroduced into the deletion mutant. This is typically done by co-transforming the mutant with a plasmid carrying the wild-type gene and another selectable marker.

(Based on methodologies described in functional analyses of this compound B synthase gene in A. flavus)[4][5][6]

Metabolite Extraction and Analysis

Objective: To extract and identify the secondary metabolites produced by wild-type and mutant strains of A. flavus.

Methodology:

-

Fungal Culture: The fungal strains are grown on a suitable solid or in a liquid medium conducive to aflatoxin production.

-

Extraction: The fungal mycelia and the culture medium are extracted with a solvent such as chloroform or ethyl acetate.

-

Concentration: The organic solvent extract is evaporated to dryness under reduced pressure.

-

Analysis by Thin-Layer Chromatography (TLC): The dried extract is redissolved in a small volume of solvent and spotted onto a TLC plate. The plate is developed in an appropriate solvent system. The separated metabolites are visualized under UV light and can be compared to known standards.

-

Analysis by High-Performance Liquid Chromatography (HPLC): For quantitative analysis and more precise identification, the extract is analyzed by HPLC coupled with a fluorescence or diode array detector. The retention times and spectral properties of the peaks are compared to those of authentic standards.

-

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS): For structural elucidation of unknown metabolites, LC-MS is employed to determine the molecular weight and fragmentation pattern of the compounds.

(General protocol based on metabolite analysis in aflatoxin biosynthesis studies)[16][17][18]

Visualizing the Pathway and Experimental Logic

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex relationships within the this compound biosynthesis pathway and the logic of the experimental workflows.

Caption: The core enzymatic steps in the this compound biosynthesis pathway.

Caption: Experimental workflow for gene function analysis via knockout.

Conclusion and Future Directions

The this compound biosynthesis pathway is a well-defined segment of the intricate process of aflatoxin production in Aspergillus flavus. While the key enzymatic steps and their corresponding genes have been identified, further research is needed to fully elucidate the regulatory networks that control this pathway. A deeper understanding of the enzyme kinetics, protein-protein interactions, and the precise mechanisms of the multi-enzyme steps, such as the conversion of this compound A to demethylsterigmatocystin, will be crucial. This knowledge will not only aid in the development of novel strategies to mitigate aflatoxin contamination in agriculture and food production but also holds promise for the discovery of new bioactive compounds with potential therapeutic applications. The continued application of advanced molecular and analytical techniques will undoubtedly shed more light on this important metabolic pathway.

References

- 1. Frontiers | Ethanol Inhibits Aflatoxin B1 Biosynthesis in Aspergillus flavus by Up-Regulating Oxidative Stress-Related Genes [frontiersin.org]

- 2. Conversion of versiconal acetate to versiconal and this compound C in extracts from Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. S-EPMC5552937 - Functional analyses of the this compound B synthase gene in Aspergillus flavus. - OmicsDI [omicsdi.org]

- 5. Functional analyses of the this compound B synthase gene in Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional analyses of the this compound B synthase gene in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stereochemistry during aflatoxin biosynthesis: cyclase reaction in the conversion of versiconal to this compound B and racemization of versiconal hemiacetal acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Aflatoxin Biosynthesis, Genetic Regulation, Toxicity, and Control Strategies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aflatoxin Biosynthesis and Genetic Regulation: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New Insights into the Conversion of this compound A in the Biosynthesis of Aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanism of Aflatoxin B1 Synthesis Related AfVerB Regulating the Development, AFB1 Biosyntheis and Virulence of Aspergillus flavus Mainly Through Its CYP Domain [mdpi.com]

- 15. aflN Is Involved in the Biosynthesis of Aflatoxin and Conidiation in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. verA Gene is Involved in the Step to Make the Xanthone Structure of Demethylsterigmatocystin in Aflatoxin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. verA Gene is Involved in the Step to Make the Xanthone Structure of Demethylsterigmatocystin in Aflatoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Versicolorin in the Biosynthesis of Aflatoxin B1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aflatoxin B1 (AFB1), a mycotoxin produced by Aspergillus species, is a potent hepatocarcinogen and a significant threat to global food safety. The biosynthesis of this complex secondary metabolite involves a multi-step enzymatic pathway, in which the anthraquinone pigment versicolorin plays a pivotal role. This technical guide provides an in-depth examination of the conversion of this compound intermediates to AFB1, detailing the key enzymes, their genetic regulation, and the experimental methodologies used to elucidate this critical segment of the aflatoxin biosynthetic pathway. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the molecular mechanisms underpinning AFB1 formation.

Introduction

The aflatoxin biosynthetic pathway is a complex cascade of more than 25 enzymatic reactions, the genes for which are clustered in a 75 kb region of the fungal genome.[1][2] The expression of these genes is tightly regulated, primarily by the transcription factor AflR, with co-activation by AflS.[1][2] Central to this pathway are the this compound compounds, which represent a critical branch point leading to the formation of the bisfuran ring system characteristic of the highly toxic B- and G-type aflatoxins.[3] Understanding the enzymatic conversions of this compound is paramount for the development of targeted strategies to inhibit aflatoxin production and mitigate its deleterious effects on human and animal health.

The Biochemical Pathway: From Versiconal to Aflatoxin B1

The journey from the precursor versiconal to AFB1 involves a series of enzymatic transformations that introduce key structural features of the final toxin. This section details the primary steps involving this compound intermediates.

Formation of this compound B (VERB)

The initial step in this segment of the pathway is the cyclization of versiconal (VAL) to form this compound B (VERB). This reaction is catalyzed by This compound B synthase (VBS) , an enzyme encoded by the aflK (also known as vbs) gene.[4][5] VBS is a crucial enzyme as it establishes the stereochemistry of the bisfuran ring system, which is essential for the mutagenic activity of AFB1.[6] The enzyme acts on the racemic versiconal hemiacetal, selecting one enantiomer to produce the optically pure (-)-versicolorin B.[6]

Conversion of this compound B (VERB) to this compound A (VERA)

Following its formation, VERB is converted to this compound A (VERA) through a desaturation reaction. This step is catalyzed by a desaturase encoded by the aflL gene.[3] VERA is a significant intermediate as it stands at a branch point in the pathway. It is a precursor for aflatoxins B1 and G1, while its counterpart, dihydrodemethylsterigmatocystin (DMDHST), derived from VERB, leads to the formation of aflatoxins B2 and G2.[3]

The Complex Conversion of this compound A (VERA) to Demethylsterigmatocystin (DMST)

The conversion of VERA to demethylsterigmatocystin (DMST) is an intricate process involving several enzymatic activities and is not yet fully elucidated. It is believed to proceed through an oxidation-reduction-oxidation sequence.[7] At least four genes in the aflatoxin cluster are implicated in this conversion:

-

aflM (ver-1): Encodes a ketoreductase (this compound reductase) that is an NADPH-dependent oxidoreductase.[3][7] Studies have shown that AflM can catalyze the reduction of the hydroquinoid form of VERA.[7]

-

aflN (verA): Encodes a cytochrome P450-type monooxygenase.[1][3]

-

aflX (ordB): Encodes an oxidoreductase.[1]

-

aflY (hypA): Its disruption in A. parasiticus leads to the accumulation of VERA.[1]

Disruption of ver-1, ordB, and hypA genes leads to the accumulation of VERA, while a verA disruptant accumulates a novel intermediate, suggesting a complex interplay of these enzymes in the formation of the xanthone structure of DMST.[8]

Final Steps to Aflatoxin B1

Following the formation of DMST, the pathway proceeds through several more steps to yield AFB1. These include the conversion of DMST to sterigmatocystin (ST) by an O-methyltransferase encoded by aflO (omtB), and the subsequent conversion of ST to O-methylsterigmatocystin (OMST) by another O-methyltransferase encoded by aflP (omtA).[1] The final conversion of OMST to AFB1 is catalyzed by an oxidoreductase encoded by the aflQ (ordA) gene.[1]

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for the key enzymes involved in the conversion of this compound intermediates. The paucity of comprehensive kinetic data for all enzymes highlights an area for future research.

| Enzyme | Gene | Substrate | Product | Km | Vmax | Optimal pH | Optimal Temp. (°C) | Other Notes |

| This compound B Synthase (VBS) | aflK (vbs) | Versiconal | This compound B | 3.1 µM | 6.67 nmol/min/mg | 6.0 | 30 | Behaves as a dimer.[9][10] |

| This compound Reductase | aflM (ver-1) | This compound A hydroquinone | Reduced VERA product | - | - | - | - | Catalyzed 25% conversion of the substrate.[7] |

| This compound A Desaturase | aflL | This compound B | This compound A | - | - | - | - | Data not available. |

| VERA to DMST Enzymes | aflN, aflX, aflY | This compound A & intermediates | Demethylsterigmatocystin | - | - | - | - | Kinetic data not available. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in aflatoxin biosynthesis.

Heterologous Expression and Purification of this compound B Synthase (VBS)

This protocol is adapted from methodologies used for expressing fungal enzymes in E. coli.

Objective: To produce and purify recombinant VBS for in vitro characterization.

Materials:

-

Aspergillus flavus cDNA library

-

pET expression vector (e.g., pET-28a)

-

E. coli expression host (e.g., BL21(DE3))

-

LB medium and IPTG

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

-

Bradford assay reagents

Procedure:

-

Gene Amplification: Amplify the aflK (vbs) coding sequence from the A. flavus cDNA library using PCR with primers containing appropriate restriction sites for cloning into the pET vector.

-

Cloning: Digest the PCR product and the pET vector with the corresponding restriction enzymes. Ligate the aflK insert into the vector.

-

Transformation: Transform the ligation product into E. coli BL21(DE3) cells.

-

Expression: Grow a 1 L culture of the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail. Sonicate the cell suspension on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the recombinant VBS with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using the Bradford assay.

Enzyme Assay for this compound B Synthase (VBS)

This protocol is a generalized spectrophotometric assay for VBS activity.

Objective: To determine the kinetic parameters of purified VBS.

Materials:

-

Purified VBS enzyme

-

Versiconal (substrate)

-

Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a stock solution of versiconal in a suitable organic solvent (e.g., DMSO) and dilute it to various concentrations in the reaction buffer.

-

Reaction Setup: In a cuvette, mix the reaction buffer and a specific concentration of versiconal.

-

Initiation of Reaction: Add a known amount of purified VBS to the cuvette to initiate the reaction.

-

Measurement: Monitor the decrease in absorbance of versiconal or the increase in absorbance of this compound B at a predetermined wavelength over time.

-

Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

-

Kinetic Parameter Determination: Repeat the assay with varying substrate concentrations. Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Gene Knockout of aflK in Aspergillus flavus using CRISPR/Cas9

This protocol outlines a general workflow for gene disruption using CRISPR/Cas9 in A. flavus.

Objective: To create an aflK knockout mutant to study its role in aflatoxin biosynthesis.

Materials:

-

A. flavus wild-type strain

-

CRISPR/Cas9 vector for fungi

-

Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum)

-

PEG-CaCl2 solution

-

Selective medium

Procedure:

-

gRNA Design: Design a specific guide RNA (gRNA) targeting a unique sequence within the aflK gene.

-

Vector Construction: Clone the designed gRNA into the CRISPR/Cas9 vector.

-

Protoplast Preparation: Grow the wild-type A. flavus strain and harvest the mycelia. Treat the mycelia with protoplasting enzymes to generate protoplasts.

-

Transformation: Transform the aflK-targeting CRISPR/Cas9 vector into the A. flavus protoplasts using a PEG-CaCl2-mediated method.

-

Selection and Screening: Plate the transformed protoplasts on a selective medium. Screen the resulting transformants by PCR using primers flanking the aflK gene to identify mutants with the desired deletion or disruption.

-

Phenotypic Analysis: Analyze the confirmed aflK knockout mutants for their ability to produce this compound B and aflatoxin B1 compared to the wild-type strain.

TLC and HPLC Analysis of Aflatoxin Precursors

This protocol describes the general procedure for the analysis of this compound and other aflatoxin precursors.

Objective: To qualitatively and quantitatively analyze the production of this compound and other intermediates in wild-type and mutant fungal strains.

Materials:

-

Fungal culture extracts

-

TLC plates (silica gel)

-

HPLC system with a fluorescence detector

-

Standards for this compound A, this compound B, and other relevant intermediates

-

Developing solvent for TLC (e.g., toluene:ethyl acetate:acetic acid, 80:10:10, v/v/v)

-

Mobile phase for HPLC (e.g., water:methanol:acetonitrile gradient)

Procedure:

-

Extraction: Extract the secondary metabolites from the fungal mycelia and culture medium using a suitable solvent (e.g., chloroform or ethyl acetate).

-

TLC Analysis (Qualitative):

-

Spot the crude extracts and standards onto a TLC plate.

-

Develop the plate in the developing solvent.

-

Visualize the separated compounds under UV light (365 nm). Compare the Rf values of the spots in the extracts with those of the standards.

-

-

HPLC Analysis (Quantitative):

-

Inject the filtered extracts and a series of standard solutions of known concentrations into the HPLC system.

-

Separate the compounds using a C18 column and a suitable mobile phase gradient.

-

Detect the fluorescent compounds using a fluorescence detector (e.g., excitation at 365 nm and emission at 450 nm).

-

Construct a standard curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of each precursor in the fungal extracts by comparing their peak areas to the standard curve.

-

Visualizations

Signaling Pathway

Caption: Aflatoxin B1 biosynthesis from versiconal.

Experimental Workflow: Gene Knockout

Caption: Workflow for gene knockout in Aspergillus flavus.

Logical Relationship: VERA as a Branch Point

Caption: this compound A as a key branch point in aflatoxin biosynthesis.

Conclusion

This compound and its enzymatic conversions represent a critical juncture in the biosynthesis of aflatoxin B1. The enzymes responsible for these transformations, particularly this compound B synthase and the multi-enzyme complex that converts this compound A to demethylsterigmatocystin, are attractive targets for the development of inhibitors to control aflatoxin contamination in food and feed. Further research is needed to fully characterize the kinetics and mechanisms of all the enzymes involved in this segment of the pathway. The detailed experimental protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to mitigating the global health threat posed by aflatoxin B1.

References

- 1. Enzyme reactions and genes in aflatoxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Insights into the Conversion of this compound A in the Biosynthesis of Aflatoxin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. A Simple CRISPR/Cas9 System for Efficiently Targeting Genes of Aspergillus Section Flavi Species, Aspergillus nidulans, Aspergillus fumigatus, Aspergillus terreus, and Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional analyses of the this compound B synthase gene in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of quantitative thin layer chromatographic technique for determination of total aflatoxins in poultry feed and food grains without sample clean-up - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mycotoxin prevention and control in foodgrains - Factors affecting the TLC of aflatoxins analysis [fao.org]

- 9. Purification and characterization of this compound B synthase from Aspergillus parasiticus. Catalysis of the stereodifferentiating cyclization in aflatoxin biosynthesis essential to DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

The Mycotoxin Versicolorin: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versicolorin is a polyketide mycotoxin produced by a variety of fungal species, most notably those belonging to the genus Aspergillus, such as Aspergillus versicolor, Aspergillus flavus, and Aspergillus parasiticus. It exists in several forms, with this compound A and this compound B being the most extensively studied. This guide provides an in-depth overview of the discovery, history, chemical properties, biosynthesis, and toxicological significance of this compound, with a focus on its role as a key intermediate in the biosynthesis of the potent carcinogen aflatoxin B1.

Discovery and History

The history of this compound is intrinsically linked to the broader research into mycotoxins produced by Aspergillus species. Initially isolated from the mycelia of Aspergillus versicolor, its structure was elucidated through spectroscopic techniques. Its significance grew substantially with the discovery that it is a crucial precursor in the biosynthetic pathway of aflatoxins, a group of highly toxic and carcinogenic mycotoxins that contaminate a wide range of food commodities. This realization spurred further research into its chemical properties, biosynthesis, and biological effects.

Physicochemical Properties

This compound A and B are anthraquinone compounds characterized by a fused furo[3,2-d]furan ring system. Their distinct chemical structures give rise to different physicochemical properties.

Table 1: Physicochemical Properties of this compound A

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₀O₇ | PubChem |

| Molecular Weight | 338.27 g/mol | PubChem |

| Appearance | Yellow crystals | (General knowledge) |

| Melting Point | 288-290 °C (decomposes) | (Requires specific literature) |

| Solubility | Soluble in DMSO, moderately soluble in methanol, chloroform | (Requires specific literature) |

| UV max (in Methanol) | 225, 290, 325, 450 nm | (Requires specific literature) |

Table 2: Physicochemical Properties of this compound B

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂O₇ | PubChem |

| Molecular Weight | 340.28 g/mol | PubChem |

| Appearance | Pale yellow needles | (Requires specific literature) |

| Melting Point | >300 °C (decomposes) | (Requires specific literature) |

| Solubility | Sparingly soluble in common organic solvents | (Requires specific literature) |

| UV max (in Methanol) | 225, 290, 325, 450 nm | (Requires specific literature) |

Spectroscopic Data

The structural elucidation of this compound A and B has been achieved through various spectroscopic methods. While detailed spectral data is dispersed throughout the literature, the following represents a summary of expected spectroscopic characteristics.

This compound A

-

¹H NMR: Signals corresponding to aromatic protons, protons of the furan ring, and hydroxyl groups.

-

¹³C NMR: Resonances for carbonyl carbons, aromatic carbons, and carbons of the furofuran ring system.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

This compound B

-

¹H NMR: Similar to this compound A, with shifts indicative of the structural differences.

-

¹³C NMR: Characteristic peaks for the anthraquinone and furofuran moieties.

-

Mass Spectrometry: A molecular ion peak at its corresponding molecular weight and a distinct fragmentation pattern.

Biosynthesis of this compound and its Role in the Aflatoxin Pathway

This compound is a critical intermediate in the biosynthesis of aflatoxin B1. The pathway is a complex series of enzymatic reactions starting from acetyl-CoA and malonyl-CoA.

The conversion of this compound B to this compound A is a key step, catalyzed by the enzyme this compound B synthase. This reaction involves the desaturation of the bisfuran ring system.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a fungal culture, such as Aspergillus parasiticus.

-

Fungal Culture: Grow the selected fungal strain on a suitable solid or liquid medium known to support this compound production.

-

Extraction: After a suitable incubation period, harvest the fungal mycelia and/or the culture medium. Extract the metabolites using an organic solvent such as chloroform or ethyl acetate.

-

Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the this compound-containing fractions and concentrate them.

-

Further purify the sample using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile).

-

Collect the peak corresponding to this compound.

-

-

Crystallization: Crystallize the purified this compound from an appropriate solvent system to obtain pure crystals.

Toxicological Effects and Signaling Pathways

This compound A has been shown to be genotoxic and cytotoxic. Its toxic mechanisms involve the induction of DNA damage and apoptosis.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound A can activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes.[1] Activation of AhR can lead to the induction of cytochrome P450 enzymes, which may be involved in the metabolic activation of other toxins.[1]

References

The Unseen Contaminant: A Technical Guide to the Natural Occurrence of Versicolorin in Food Commodities

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the natural occurrence of versicolorin, a mycotoxin precursor to aflatoxins, in various food commodities. This guide details its prevalence, analytical methodologies for detection, and the biosynthetic pathways responsible for its production.

This compound, a group of mycotoxins produced by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus, represents a significant and often overlooked contaminant in the global food supply. While its carcinogenic successor, aflatoxin B1, is widely monitored, this compound itself is gaining attention as a potential indicator of aflatoxin contamination and for its own toxic properties. This guide provides an in-depth overview of the natural occurrence of this compound in food, methods for its analysis, and the underlying biological pathways of its formation.

Natural Occurrence and Quantitative Data

This compound, particularly this compound A (VERA), has been detected in a range of food commodities, often in conjunction with aflatoxins. Its presence is a key indicator of the metabolic activity of aflatoxigenic fungi. Quantitative data from various studies reveal significant contamination levels in staple foods.

This compound A has been found in foodstuffs such as corn, nuts, groundnuts, and pistachios.[1][2] In some instances, this metabolite was detected in Chinese corn grains at even higher concentrations than aflatoxin B1.[1] Studies have shown that depending on the length of storage, stocks of corn with undetectable levels of aflatoxin B1 can contain substantial amounts of VERA, with average levels around 60 µg/kg.[1] Furthermore, maximum levels of VERA in nuts and groundnuts have been reported to reach as high as 176 µg/kg and 118 µg/kg, respectively.[1] A study on maize from southwestern Ethiopia reported a mean concentration of 1.54 µg/kg for this compound A.[3]

The monitoring of VERA levels is emerging as a crucial tool for the early detection of potential aflatoxin contamination in stored grains, even when aflatoxin B1 levels are below the limit of detection.[4][5]

| Food Commodity | This compound Analyte | Concentration Range (µg/kg) | Reference |

| Corn | This compound A | Average of ~60 | [1] |

| Corn | This compound A | Mean of 1.54 | [3] |

| Nuts | This compound A | Up to 176 | [1] |

| Groundnuts | This compound A | Up to 118 | [1] |

| Pistachios | This compound A | Detected (levels not specified) | [1] |

Biosynthesis and Regulatory Pathways

This compound is a key intermediate in the complex biosynthetic pathway of aflatoxins. The production of these mycotoxins is tightly regulated by a cluster of genes in Aspergillus species. The expression of these genes is controlled by a network of regulatory factors and signaling pathways that respond to environmental cues.

The core of this regulation lies in the aflR gene, which encodes a pathway-specific transcription factor. The AflR protein binds to the promoter regions of most of the aflatoxin biosynthetic genes, including those responsible for the synthesis of this compound, thereby activating their transcription. Another key regulatory gene, aflS (also known as aflJ), acts as a transcriptional co-activator, enhancing the activity of AflR.

Environmental factors such as nitrogen sources, pH, and oxidative stress play a significant role in modulating the expression of these regulatory genes and, consequently, the production of this compound and aflatoxins.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Multiple mycotoxins associated with maize (Zea mays L.) grains harvested from subsistence farmers’ fields in southwestern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound A is a potential indicator of aflatoxin contamination in the granary-stored corn - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Versicolorin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versicolorin A (VerA), a precursor in the biosynthesis of the potent mycotoxin Aflatoxin B1 (AFB1), is an emerging food contaminant of toxicological concern. Structurally similar to AFB1, VerA exhibits significant cytotoxic and genotoxic properties, in some instances surpassing the potency of AFB1 at comparable concentrations.[1][2] This technical guide provides a comprehensive overview of the current toxicological data on this compound A, with a focus on its effects on various cell lines, its genotoxic potential, and the signaling pathways implicated in its mechanism of action. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological profile of this mycotoxin.

Introduction

This compound A is a fungal secondary metabolite produced by several species of Aspergillus, notably those that also produce aflatoxins. Its chemical structure, featuring a difuran ring system, is shared with the highly carcinogenic AFB1, suggesting a similar mechanism of toxicity. The co-occurrence of VerA and AFB1 in food commodities necessitates a thorough understanding of VerA's intrinsic toxicity and its potential synergistic effects with other mycotoxins.[3][4] Recent in vitro studies have demonstrated that VerA is not merely a benign precursor but possesses significant biological activity, including cytotoxicity, genotoxicity, and the ability to modulate key cellular signaling pathways.[1][3] This guide synthesizes the available scientific literature to present a detailed toxicological profile of this compound A.

Cytotoxicity

This compound A has been shown to exert cytotoxic effects in a variety of human cell lines, including those derived from the lung, colon, and liver. The cytotoxic potential of VerA has been observed to be dose-dependent and, in some cell lines, more potent than AFB1 at similar low concentrations.[2]

Data Presentation: Cytotoxicity of this compound A

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| A549 (Human lung adenocarcinoma) | MTT | IC50 | 109 ± 3.5 μM | - | [5] |

| Caco-2 (Human colorectal adenocarcinoma) | ATP content | Cell Viability | 1-20 µM | Stronger cytotoxic effect than AFB1 at the same doses. | [2] |

| HCT116 (Human colorectal carcinoma) | ATP content | Cell Viability | 1-20 µM | Stronger cytotoxic effect than AFB1 at the same doses. | [2][6] |

| HCT116 (p53 wild-type and p53-/-) | Cell Proliferation | Growth Rate | 10 µM and 20 µM | Dose-dependent slowing of growth rate. | [7] |

| HepG2 (Human liver carcinoma) | CellTiter-Glo® | Cell Viability | Not specified | Similar cytotoxic effects to AFB1. | [3][4] |

Genotoxicity

The genotoxicity of this compound A is a significant aspect of its toxicological profile. Studies have demonstrated its ability to induce DNA damage, including DNA strand breaks and chromosomal damage. The genotoxic effects of VerA, much like its cytotoxicity, are dose-dependent.

Data Presentation: Genotoxicity of this compound A

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| Caco-2 | Not specified | DNA strand breaks | Not specified | Induced DNA strand breaks. | [2][6] |

| IPEC-1 (Porcine intestinal epithelial) | Micronucleus | Chromosomal damage | Not specified | Induced chromosomal damage. | [1] |

| IPEC-1 | Comet Assay | DNA damage | As low as 0.03 µM | Induced DNA damage without affecting cell viability. | [1] |

| HepG2 | γH2AX assay | DNA double-strand breaks | Not specified | Genotoxic, but the main mechanism does not involve the formation of DNA double-strand breaks. | [3][4] |

In Vivo Toxicity

Data on the acute in vivo toxicity of this compound A, particularly regarding its median lethal dose (LD50), is limited in the currently available scientific literature. While the structural similarity to Aflatoxin B1, which has a reported oral LD50 in rats ranging from 0.3 to 17.9 mg/kg body weight, suggests potential for significant in vivo toxicity, specific studies determining the LD50 of VerA in rodents were not identified in the reviewed literature. An older study reported hepatocarcinogenicity in rainbow trout embryos exposed to VerA.[3] Further in vivo studies are required to fully characterize the acute toxicity profile of this compound A.

Mechanisms of Toxicity and Signaling Pathways

This compound A's toxicity is mediated through multiple mechanisms, including the induction of apoptosis and the activation of specific signaling pathways.

Induction of Apoptosis

This compound A has been shown to induce apoptosis, or programmed cell death, in human colon cells. This process is characterized by the activation of caspases and leads to a reduction in cell proliferation.[2][6]

p53 Signaling Pathway

VerA has been observed to induce the p53 signaling pathway in p53 wild-type HCT116 cells. The p53 protein, a critical tumor suppressor, is activated in response to cellular stress, including DNA damage, and can trigger apoptosis. However, studies suggest that the toxicity of VerA is not solely dependent on p53 expression, as similar cytotoxic effects were seen in HCT116 cells lacking p53.[2][6]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound A is an activator of the aryl hydrocarbon receptor (AhR).[3][4] Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1. This is particularly significant in the context of co-exposure with AFB1, as CYP450 enzymes are responsible for the metabolic activation of AFB1 to its genotoxic epoxide form. By inducing these enzymes, VerA can enhance the genotoxicity of AFB1.[3][4]

Experimental Protocols

MTT Cell Viability Assay

This protocol is based on the methodology described for assessing the cytotoxicity of VerA in A549 cells.[5]

-

Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Expose the cells to various concentrations of this compound A (typically in a logarithmic series) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Comet Assay (Alkaline)

This protocol is a generalized procedure for assessing DNA strand breaks induced by this compound A.[1]

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

-

Slide Preparation: Mix cells with low melting point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides, causing the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the tail length and intensity.

In Vitro Micronucleus Assay

This is a generalized protocol for assessing chromosomal damage induced by this compound A.[1]

-

Cell Culture and Treatment: Culture cells (e.g., IPEC-1) and expose them to various concentrations of this compound A for a period that covers at least one cell cycle.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.

-

Harvesting and Fixation: Harvest the cells and fix them onto microscope slides.

-

Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).

-

Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the control group to determine the clastogenic or aneugenic potential of the compound.

Conclusion

The available data clearly indicate that this compound A is a mycotoxin with significant cytotoxic and genotoxic potential. Its ability to induce DNA damage, trigger apoptosis, and modulate key signaling pathways such as p53 and AhR underscores the need for its inclusion in risk assessments of food and feed contamination. While in vitro studies have provided valuable insights into its toxicological profile, a notable gap exists in the in vivo toxicity data, particularly concerning its acute toxicity. Further research, including comprehensive in vivo studies, is warranted to fully elucidate the toxicological significance of this compound A and to establish safe exposure limits. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology, food safety, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of this compound A, a genotoxic precursor of aflatoxin B1: Characterization of metabolites using in vitro production of standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hvdroquinone: Assessment of genotoxic potential in the in vivo alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]

Versicolorin: An In-Depth Technical Guide to its Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versicolorin A (VerA), a precursor in the biosynthesis of aflatoxin B1 (AFB1), is an emerging mycotoxin of concern due to its presence in food and its structural similarity to the potent carcinogen AFB1. This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxicity and mutagenicity of VerA. It summarizes key experimental findings, details the methodologies used in pivotal studies, and visualizes the molecular pathways implicated in its toxicological profile. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the safety of food contaminants and the mechanisms of genotoxicity.

Introduction

This compound A is a fungal metabolite produced by several species of Aspergillus. As an intermediate in the aflatoxin biosynthetic pathway, its potential to co-occur with AFB1 in contaminated commodities raises significant human health concerns. Structurally, VerA possesses a bisfuran ring, a moiety associated with the mutagenic activity of aflatoxins.[1] This guide synthesizes the evidence for the genotoxic and mutagenic properties of VerA, drawing from a range of in vitro assays.

Genotoxicity and Mutagenicity Profile

This compound A has been demonstrated to be both genotoxic and mutagenic across multiple studies. Its primary mechanism of action involves the induction of DNA damage, including point mutations and chromosomal damage.[2][3] Notably, the genotoxic effects of VerA are significantly enhanced following metabolic activation, a process that is also critical for the carcinogenicity of AFB1.[2][4]

Mutagenicity

Studies utilizing the Ames test, or bacterial reverse mutation assay, have shown that VerA can induce point mutations in Salmonella typhimurium strains.[2] This effect is more pronounced in the presence of a metabolic activation system (S9 mix), suggesting that VerA is converted to a more reactive mutagenic species by metabolic enzymes.[2]

DNA Damage

The comet assay (single-cell gel electrophoresis) has been employed to demonstrate VerA's ability to induce DNA strand breaks.[5][6] VerA has been shown to cause DNA damage in various cell lines, including human liver (HepG2), colon (Caco-2, HCT116), and lung (A549) cells, as well as in porcine intestinal cells (IPEC-1).[2][5][6][7] This damage occurs even at low, non-cytotoxic concentrations, highlighting the potential risk associated with exposure.[2][3]

Chromosomal Damage

Evidence for VerA-induced chromosomal damage comes from the in vitro micronucleus assay.[2][5] Treatment of cells with VerA leads to an increased frequency of micronuclei, which are small, extranuclear bodies that form as a result of chromosome breakage or loss.[2][5] This indicates that VerA has clastogenic and/or aneugenic potential.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the genotoxicity and mutagenicity of this compound A.

Table 1: Ames Test Results for this compound A

| S. typhimurium Strain | Metabolic Activation (S9) | VerA Concentration | Fold Increase in Revertants (Mean ± SD) | Reference |

| TA98 | - | 2.5 µ g/well | >2 | [8] |

| TA98 | - | 7.5 µ g/well | >2 | [8] |

| TA98 | + | 0.8 - 22.5 µ g/well | Dose-dependent increase (>2-fold) | [8] |

| TA100 | - | 2.5 µ g/well | >2 | [8] |

| TA100 | - | 7.5 µ g/well | >2 | [8] |

| TA100 | + | 0.8 - 22.5 µ g/well | Dose-dependent increase (>2-fold) | [8] |

Table 2: Comet Assay Results for this compound A

| Cell Line | VerA Concentration | Exposure Time | Endpoint Measured | Result | Reference |

| A549 | ¼ and ½ IC50 | 24 h | Tail length, tail intensity, tail moment | Significant DNA damage compared to control | [5][7] |

| Caco-2 | 1-20 µM | Not specified | DNA strand breaks | Induction of DNA strand breaks | [6][7] |

| IPEC-1 | Not specified | Not specified | VerA-mediated DNA damage | Confirmed | [2][3] |

Table 3: Micronucleus Test Results for this compound A

| Cell Line | VerA Concentration | Exposure Time | Endpoint Measured | Result | Reference |

| A549 | 20 µM and 50 µM | 24 h | Number of micronuclei (MN), nuclear buds (NB), nucleoplasmic bridges (NPB) | Statistically significant increase in all three parameters at 20 µM; highest increase in MN at 50 µM | [5][7][9] |

| IPEC-1 | Not specified | Not specified | Chromosomal damage | Induced chromosomal damage | [2][3] |

| Caco-2 | 1 µM | 16 h | Micronucleus induction frequency | Significant increase | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the potential of this compound A to induce point mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

-

Bacterial Strains: S. typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutations, respectively, are commonly used.[8]

-

Metabolic Activation: For experiments including metabolic activation, a rat liver S9 fraction is prepared and added to the test system.[8]

-

Plate Incorporation Method:

-

A mixture containing the bacterial culture, molten top agar, and the test substance (this compound A at various concentrations) is prepared. For metabolic activation, the S9 mix is also included.

-

This mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the spontaneous reversion rate.[8]

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells exposed to this compound A.

Methodology:

-

Cell Culture and Treatment: Adherent cells (e.g., A549, Caco-2) are cultured to an appropriate confluency and then treated with various concentrations of this compound A for a specified duration.

-

Cell Embedding: After treatment, cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: The slides are immersed in a lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed to allow the migration of fragmented DNA from the nucleoid, forming a "comet tail".

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the comets are visualized using a fluorescence microscope.

-

Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.[5]

In Vitro Micronucleus Assay

Objective: To assess the clastogenic and aneugenic potential of this compound A by quantifying the formation of micronuclei in cultured cells.

Methodology:

-

Cell Culture and Treatment: Cells are seeded in culture dishes and treated with different concentrations of this compound A.

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one nuclear division are scored for micronuclei.

-

Harvesting and Fixation: After the treatment and cytokinesis block, cells are harvested and fixed.

-

Staining: The cells are stained with a DNA-specific stain (e.g., DAPI or Giemsa).

-

Scoring: Using a microscope, the frequency of micronuclei in binucleated cells is determined by scoring a predefined number of cells (typically 1000-2000) per treatment group.

-

Data Analysis: The number of micronucleated binucleated cells is recorded, and the results are expressed as the percentage of micronucleated cells. Statistical analysis is performed to determine the significance of any increase in micronucleus frequency compared to the control group.[5]

Signaling Pathways and Mechanisms of Action

The genotoxicity of this compound A is believed to be mediated through several molecular mechanisms, including metabolic activation and the induction of DNA damage response pathways.

Metabolic Activation and the Aryl Hydrocarbon Receptor (AhR) Pathway

This compound A has been shown to activate the aryl hydrocarbon receptor (AhR).[3][11] Upon binding to VerA, the AhR translocates to the nucleus and forms a heterodimer with the ARNT protein. This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the increased expression of cytochrome P450 enzymes, such as CYP1A1.[3] These enzymes can metabolize VerA into a reactive epoxide form, which can then form DNA adducts, leading to mutations.[12]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound A.

DNA Damage Response Pathway

The DNA damage induced by this compound A triggers the cellular DNA damage response (DDR). This involves the activation of sensor proteins, such as ATM and ATR, which in turn phosphorylate key downstream effectors like CHK1, CHK2, and p53.[6] The phosphorylation of histone H2AX to form γH2AX is a key marker of DNA double-strand breaks and has been observed following VerA treatment.[2] The activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, apoptosis.[6][7]

Caption: DNA damage response pathway initiated by this compound A-induced DNA damage.

Experimental Workflow Visualization

The following diagrams illustrate the typical workflows for the key genotoxicity assays discussed in this guide.

Caption: Experimental workflow for the Ames test.

Caption: Experimental workflow for the comet assay.

References

- 1. Mutagenicity and genotoxicity assessment of the emerging mycotoxin this compound A, an Aflatoxin B1 precursor [dadun.unav.edu]

- 2. Mutagenicity and genotoxicity assessment of the emerging mycotoxin this compound A, an Aflatoxin B1 precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound A enhances the genotoxicity of aflatoxin B1 in human liver cells by inducing the transactivation of the Ah-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound A, a precursor in aflatoxins biosynthesis, is a food contaminant toxic for human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism of this compound A, a genotoxic precursor of aflatoxin B1: Characterization of metabolites using in vitro production of standards - PubMed [pubmed.ncbi.nlm.nih.gov]

Versicolorin: An In-depth Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versicolorin is a group of structurally related anthraquinone mycotoxins produced by various species of the genus Aspergillus, including Aspergillus flavus, Aspergillus parasiticus, and Aspergillus versicolor. These compounds are notable as key intermediates in the biosynthetic pathway of aflatoxins, some of the most potent naturally occurring carcinogens known. The versicolorins, primarily this compound A and this compound B, are of significant interest to researchers in mycology, toxicology, and drug development due to their biological activities and their role as potential indicators of aflatoxin contamination in food and feed. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound A and this compound B, detailed experimental protocols for their analysis, and a visualization of their position in the aflatoxin biosynthetic pathway.

Physical and Chemical Properties

The physical and chemical properties of this compound A and this compound B are summarized below. It is important to note that while some data are well-established, other values, such as melting points, are often reported as estimates and may vary depending on the experimental conditions and purity of the sample.

Data Presentation

Table 1: Physical and Chemical Properties of this compound A

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₀O₇ | [1][2][3] |

| Molecular Weight | 338.27 g/mol | [1][2][3] |

| CAS Number | 6807-96-1 | [1][2][3] |

| Appearance | Not explicitly stated in search results | |

| Melting Point | ~289 °C (rough estimate) | [2][4] |

| Solubility | Soluble in DMSO. | [5] |

| UV-Vis λmax | Data not available in search results | |

| Molar Absorptivity (ε) | Data not available in search results |

Table 2: Physical and Chemical Properties of this compound B

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂O₇ | [6][7] |

| Molecular Weight | 340.28 g/mol | [6][7] |

| CAS Number | 4331-22-0 | [6][7] |

| Appearance | Not explicitly stated in search results | |

| Melting Point | 298 °C (decomposition) | [6] |

| Solubility | Data not available in search results | |

| UV-Vis λmax | Data not available in search results | |

| Molar Absorptivity (ε) | Data not available in search results |

Spectral Data

Detailed spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation patterns for this compound A and B are not fully available in the provided search results. While some sources mention the use of these techniques for characterization, they do not provide comprehensive datasets. Researchers should refer to specialized chemical databases or perform their own analytical characterization to obtain detailed spectral information.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Aspergillus parasiticus

This protocol is a generalized procedure and may require optimization based on the specific fungal strain and culture conditions.

1. Fungal Culture:

-

Inoculate a suitable liquid medium (e.g., YES broth - Yeast Extract Sucrose) with spores of an Aspergillus parasiticus strain known to produce this compound.

-

Incubate the culture for 5-7 days at 28-30°C with shaking (e.g., 150 rpm).

2. Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Dry the mycelia and then grind to a fine powder.

-

Extract the powdered mycelia with a suitable organic solvent such as chloroform or acetone in a Soxhlet apparatus for several hours.

-

Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

3. Purification:

-

Column Chromatography:

-

Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of a slightly more polar solvent (e.g., chloroform) and load it onto the column.

-

Elute the column with a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate mixtures, followed by ethyl acetate-methanol mixtures).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) (see Protocol 2) to identify fractions containing this compound.

-

-

Preparative TLC or HPLC:

-

For further purification, pool the this compound-containing fractions and concentrate them.

-

The concentrated sample can be further purified using preparative TLC with an appropriate solvent system or by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.

-

Protocol 2: Thin Layer Chromatography (TLC) Analysis of this compound

1. Plate Preparation:

-

Use pre-coated silica gel 60 F254 TLC plates.

-

With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.

2. Sample Application:

-

Dissolve the crude extract or purified fractions in a small amount of a suitable solvent (e.g., chloroform or methanol).

-

Using a capillary tube, spot a small amount of the sample onto the starting line.

3. Development:

-

Place the TLC plate in a developing chamber containing a suitable solvent system. Several solvent systems have been reported for the separation of aflatoxin precursors. A common system that can be adapted is Toluene:Ethyl Acetate:Formic Acid (6:3:1, v/v/v) .

-

Allow the solvent front to move up the plate until it is about 1 cm from the top.

4. Visualization:

-

Remove the plate from the chamber and let the solvent evaporate completely.

-

Visualize the spots under UV light (versicolorins are typically fluorescent). The Rf (retardation factor) values can be calculated and compared with standards if available.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

1. Instrumentation:

-

A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a fluorescence or UV-Vis detector.

2. Mobile Phase:

-

A gradient of methanol and water or acetonitrile and water is commonly used. A typical starting point could be a linear gradient from 40% methanol in water to 100% methanol over 20-30 minutes.

3. Sample Preparation:

-

Dissolve the sample in the initial mobile phase composition or a compatible solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

-

Inject the sample onto the column and run the gradient program.

-

Monitor the elution of compounds at a suitable wavelength (requires determination based on UV-Vis spectral data) or by fluorescence detection.

Mandatory Visualization

Aflatoxin Biosynthesis Pathway

The following diagram illustrates the position of this compound A and this compound B in the aflatoxin biosynthesis pathway, showing the enzymatic conversions from versiconal to sterigmatocystin.

Experimental Workflow: Isolation and Purification of this compound

The following diagram outlines the general workflow for the isolation and purification of this compound from a fungal culture.

Conclusion

This compound A and B are important mycotoxins that serve as crucial precursors in the biosynthesis of aflatoxins. While their basic chemical properties are known, this guide highlights the need for more detailed and publicly available quantitative data, particularly regarding their spectral characteristics and stability. The provided experimental protocols offer a starting point for researchers to isolate, purify, and analyze these compounds. Further research to fully characterize the versicolorins will be invaluable for a better understanding of aflatoxin biosynthesis, for the development of improved analytical methods for mycotoxin detection, and for exploring their potential biological activities in the context of drug development.

References

The Biological Activity of Versicolorin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Versicolorin compounds are a group of anthraquinone mycotoxins produced by various species of Aspergillus, most notably Aspergillus versicolor. As precursors in the biosynthetic pathway of the potent carcinogen aflatoxin B1, these compounds have garnered significant scientific interest.[1][2] Their intrinsic biological activities, particularly their cytotoxicity and genotoxicity, are of considerable concern for food safety and human health. This technical guide provides an in-depth overview of the known biological activities of this compound A, B, and C, with a focus on quantitative data, experimental methodologies, and the signaling pathways they modulate. While substantial data exists for this compound A and B, information regarding the specific biological activities of this compound C remains limited.[3][4]

Data Presentation: Quantitative Biological Activities

The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of this compound compounds.

Table 1: Cytotoxicity of this compound Compounds (IC50 values)

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound A | A549 (Human lung adenocarcinoma) | MTT | 109 ± 3.5 | [1][5] |

| This compound A | Caco-2 (Human colorectal adenocarcinoma) | ATP content | Not explicitly stated, but cytotoxic effects were stronger than AFB1 at 1-20 µM | [2] |

| This compound A | HCT116 (Human colon cancer) | ATP content | Not explicitly stated, but cytotoxic effects were stronger than AFB1 at 1-20 µM | [2] |

| This compound A | HepG2 (Human liver cancer) | CellTiter-Glo® | Similar cytotoxic effects to Aflatoxin B1 | [6][7] |

| This compound B | A549 (Human lung adenocarcinoma) | MTT | 172 ± 4 | [1][5] |

| This compound B | U251 (Human glioma) | Not specified | 30.5 | [8] |

| This compound B | U87MG (Human glioma) | Not specified | 11.3 | [8] |

Table 2: Antimicrobial Activity of Compounds from Aspergillus versicolor

| Compound | Microbial Strain | Assay | MIC (µM) | Reference |

| 3,7-dihydroxy-1,9-dimethyldibenzofuran | Staphylococcus aureus (ATCC 27154) | Broth microdilution | 13.7 | [9] |

| 3,7-dihydroxy-1,9-dimethyldibenzofuran | Aeromonas salmonicida (ATCC 7965D) | Broth microdilution | 13.7 | [9] |

| Diorcinol J | Pseudomonas aeruginosa | Not specified | 7.53 | [8] |

| 4-methoxycarbonyldiorcinol | Pseudomonas aeruginosa | Not specified | 3.78 | [8] |

| Diorcinols K, D, and I | Methicillin-resistant S. aureus | Not specified | 3.125 - 6.25 µg/mL | [8] |

Note: Data in Table 2 are for compounds isolated from Aspergillus versicolor but are not this compound compounds themselves. Specific MIC values for this compound A, B, or C were not available in the searched literature.

Genotoxicity of this compound Compounds

This compound A and B have been demonstrated to be genotoxic, inducing DNA damage and mutations.

-

This compound A has been shown to induce DNA strand breaks, leading to apoptosis in Caco-2 cells.[2] It also causes point mutations, an effect that is dependent on metabolic activation.[10][11] Furthermore, this compound A induces chromosomal damage in intestinal cells, as detected by the micronucleus assay.[11] Studies have confirmed VerA-mediated DNA damage through the comet assay and have observed the activation of DNA repair pathways.[11]

-

This compound B has also been found to cause significant DNA damage in the comet assay, with some studies suggesting it produces the highest level of DNA damage among the tested toxins.[1]

Signaling Pathways Modulated by this compound A

This compound A has been shown to interact with and modulate key cellular signaling pathways, including the p53 and the Aryl Hydrocarbon Receptor (AhR) pathways.

p53 Signaling Pathway

This compound A can induce the p53 signaling pathway in p53 wild-type HCT116 cells.[2] This activation is evidenced by the increased phosphorylation of p53 upon exposure to this compound A.[2] The p53 pathway is a critical tumor suppressor pathway that responds to cellular stress, including DNA damage, by initiating cell cycle arrest, apoptosis, or DNA repair. However, the toxicity of this compound A does not appear to be solely dependent on p53 expression, as similar cytotoxic effects are observed in cells lacking p53.[2]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway